molecular formula C29H25FN4O4 B2514492 Ripk3-IN-1

Ripk3-IN-1

Cat. No.: B2514492
M. Wt: 512.5 g/mol
InChI Key: PETCZXAONWLUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RIPK3-IN-1 is a small molecule inhibitor that targets receptor-interacting protein kinase 3 (RIPK3). This kinase plays a crucial role in necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RIPK3-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

RIPK3-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .

Scientific Research Applications

RIPK3-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of RIPK3 in various chemical reactions and pathways.

    Biology: Employed in cell culture studies to investigate the mechanisms of necroptosis and its regulation.

    Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory diseases and cancer.

    Industry: Utilized in the development of new drugs targeting necroptosis-related pathways .

Mechanism of Action

RIPK3-IN-1 exerts its effects by inhibiting the kinase activity of RIPK3. This inhibition prevents the phosphorylation of downstream targets, such as mixed lineage kinase domain-like pseudokinase (MLKL), thereby blocking the necroptosis pathway. The compound binds to the ATP-binding site of RIPK3, stabilizing it in an inactive conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RIPK3-IN-1

This compound is unique in its high selectivity and potency for RIPK3 compared to other inhibitors. This specificity allows for more precise modulation of the necroptosis pathway, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,3-dimethylphenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O4/c1-17-18(2)25(38-22-13-14-31-26(16-22)33-27(35)19-5-6-19)12-11-24(17)32-28(36)23-4-3-15-34(29(23)37)21-9-7-20(30)8-10-21/h3-4,7-16,19H,5-6H2,1-2H3,(H,32,36)(H,31,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETCZXAONWLUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC2=CC(=NC=C2)NC(=O)C3CC3)NC(=O)C4=CC=CN(C4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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